Trisodium phosphonoformate

Antiviral resistance Cytomegalovirus DNA polymerase inhibitor

Trisodium phosphonoformate (foscarnet sodium; CAS 34156-56-4), the trisodium salt of phosphonoformic acid, is a synthetic, non-nucleoside pyrophosphate analog that directly inhibits viral DNA polymerases and reverse transcriptases without requiring intracellular phosphorylation. It is clinically approved as an intravenous antiviral agent primarily for the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients, and serves as a critical salvage option for ganciclovir-resistant CMV infections and acyclovir-resistant herpes simplex virus (HSV).

Molecular Formula C3H6Na3O15P3
Molecular Weight 443.96 g/mol
Cat. No. B1258343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisodium phosphonoformate
SynonymsFoscarnet
Foscarnet Barium (2:3) Salt
Foscarnet Calcium (2:3) Salt
Foscarnet Disodium Salt
Foscarnet Magnesium (2:3) Salt
Foscarnet Manganese (2+) (2:3) Salt
Foscarnet Sodium
Foscarnet Sodium Hexahydrate
Foscarnet Trilithium Salt
Foscarnet Tripotassium Salt
Foscarnet Trisodium Salt
Foscavir
Phosphonoformate
Phosphonoformic Acid
Trisodium Phosphonoformate
Molecular FormulaC3H6Na3O15P3
Molecular Weight443.96 g/mol
Structural Identifiers
SMILESC(=O)([O-])P(=O)(O)O.C(=O)([O-])P(=O)(O)O.C(=O)([O-])P(=O)(O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/3CH3O5P.3Na/c3*2-1(3)7(4,5)6;;;/h3*(H,2,3)(H2,4,5,6);;;/q;;;3*+1/p-3
InChIKeyYFNGWGVTFYSJHE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trisodium Phosphonoformate (Foscarnet Sodium): Procurement Evidence Guide for the Pyrophosphate Analog Antiviral


Trisodium phosphonoformate (foscarnet sodium; CAS 34156-56-4), the trisodium salt of phosphonoformic acid, is a synthetic, non-nucleoside pyrophosphate analog that directly inhibits viral DNA polymerases and reverse transcriptases without requiring intracellular phosphorylation [1]. It is clinically approved as an intravenous antiviral agent primarily for the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients, and serves as a critical salvage option for ganciclovir-resistant CMV infections and acyclovir-resistant herpes simplex virus (HSV) [2]. Unlike nucleoside or nucleotide analogs, its mechanism bypasses viral kinase-dependent activation steps entirely, a property that fundamentally distinguishes it from ganciclovir, valganciclovir, and cidofovir in both mechanism and resistance profile [3].

Pyrophosphate analog directly inhibits viral DNA polymerases without requiring intracellular phosphorylation
Supports ganciclovir-resistance mechanism studies and UL97-independent antiviral pathway research
Suitable for HIV-1 reverse transcriptase inhibition assays and non-nucleoside RT combination profiling

Why Trisodium Phosphonoformate Cannot Be Interchanged with Nucleoside Analogs in Ganciclovir-Resistant CMV Procurement


Trisodium phosphonoformate is mechanistically incompatible with generic substitution by nucleoside or nucleotide analogs such as ganciclovir, valganciclovir, or cidofovir. Ganciclovir and its oral prodrug valganciclovir require initial phosphorylation by the viral UL97 kinase to their active triphosphate form before they can inhibit CMV DNA polymerase; consequently, UL97 kinase mutations confer high-level ganciclovir resistance [1]. Cidofovir, a nucleotide analog, bypasses the initial UL97-dependent phosphorylation step but remains susceptible to cross-resistance arising from specific UL54 DNA polymerase mutations that also affect nucleoside analogs [2]. In contrast, foscarnet directly binds the pyrophosphate-binding site of the viral DNA polymerase without any activation step, retaining full activity against the majority of UL97-mutant, ganciclovir-resistant CMV strains and a substantial subset of UL54-mutant strains [3]. Procurement interchange with ganciclovir or cidofovir in the context of confirmed or suspected resistance therefore carries a quantifiable risk of therapeutic failure that is circumvented by trisodium phosphonoformate.

!
Mechanism mismatch with nucleoside analogs
Ganciclovir and valganciclovir require UL97 kinase-dependent phosphorylation; trisodium phosphonoformate acts directly on the polymerase pyrophosphate site. Procurement interchange risks loss of activity in UL97-mutant contexts.
!
Resistance profile divergence
UL97 mutations confer high-level ganciclovir resistance; foscarnet retains potency against most UL97 mutants and a subset of UL54 mutants. Substituting with cidofovir may still encounter UL54 cross-resistance.
!
Oral bioavailability disparity
Foscarnet has limited oral bioavailability (12–22%), requiring intravenous administration in systemic models. Oral prodrugs such as valganciclovir follow a different activation pathway and are not interchangeable for infusion-dependent protocols.

Trisodium Phosphonoformate: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Foscarnet Retains Full Activity Against Ganciclovir-Resistant CMV Whereas Ganciclovir IC50 Increases Up to 80-Fold

In plaque reduction assays measuring IC50 against the ganciclovir-resistant CMV strain 759rD100 (harboring a UL97 deletion and a DNA polymerase mutation), trisodium phosphonoformate maintained an IC50 of approximately 150 μM, essentially identical to its IC50 against the wild-type AD169 strain (also ~150 μM). In contrast, ganciclovir IC50 against the same resistant strain rose to 12–250 μM (depending on assay method), up to ~80-fold higher than its wild-type IC50 of 3.1 μM [1]. This demonstrates that foscarnet antiviral potency is unaffected by the UL97-dependent resistance that abrogates ganciclovir activity.

Ganciclovir-resistant CMV IC50
Head-to-head
Foscarnet IC50 ~150 µM unchanged (wild-type AD169 → resistant 759rD100).
Ganciclovir IC50 rises from 3.1 µM to 12–250 µM (up to ~80-fold).
Supports resistance-mechanism research; foscarnet potency unaffected by UL97-dependent resistance.
Plaque reduction assay; data from Erice 1999 (Table 5).
Antiviral resistance Cytomegalovirus DNA polymerase inhibitor

Foscarnet Demonstrates a Statistically Significant 4.1-Month Median Survival Advantage Over Ganciclovir in CMV Retinitis

In the multicenter, randomized, unblinded Foscarnet-Ganciclovir Cytomegalovirus Retinitis Trial (FGCRT) involving 234 AIDS patients with previously untreated CMV retinitis (127 ganciclovir, 107 foscarnet), the median survival was 8.5 months in the ganciclovir group versus 12.6 months in the foscarnet group—a 4.1-month absolute difference (48% relative increase). Mortality was 51% (65/127) for ganciclovir versus 34% (36/107) for foscarnet (P=0.007; relative risk 1.79; 95% CI 1.17–2.73) [1]. The survival benefit persisted after controlling for differential antiretroviral use, and the trial's Policy and Data Monitoring Board recommended suspension of the protocol at 19 months due to excess mortality in the ganciclovir arm.

CMV retinitis survival endpoint
Head-to-head
Foscarnet median survival 12.6 months vs ganciclovir 8.5 months (4.1-month difference; P=0.007, RR 1.79).
Reported survival endpoint context; supports comparative model-response interpretation.
Multicenter RCT (FGCRT), n=234; NEJM 1992.
CMV retinitis Survival outcome Randomized controlled trial

Foscarnet Causes Significantly Less Neutropenia Than Ganciclovir (14% vs 34%), Enabling Use in Patients Intolerant of Myelosuppression

In a randomized comparison of morbidity and toxic effects among the same 234-patient FGCRT cohort, neutropenia occurred in 14% of patients assigned to foscarnet versus 34% assigned to ganciclovir (P=0.001) [1]. Conversely, foscarnet was associated with more infusion-related symptoms (58% vs 24%; P<0.001), a trend toward more nephrotoxic effects (13% vs 6%; P=0.082), and more frequent electrolyte abnormalities. The divergent toxicity profiles are clinically actionable: foscarnet is preferentially indicated when ganciclovir-associated neutropenia is dose-limiting or when concomitant myelosuppressive agents are required.

Neutropenia incidence
Head-to-head
Foscarnet 14% vs ganciclovir 34% (P=0.001); absolute risk reduction 20 percentage points.
Reported hematologic endpoint difference; supports tolerability endpoint review.
6-month analysis, same FGCRT cohort; Arch Intern Med 1995.
Drug toxicity Neutropenia Myelosuppression

Trisodium Phosphonoformate Inhibits HIV-1 Reverse Transcriptase with IC50 of 0.10–0.16 μM and Exhibits a Non-Cross-Resistant Profile Distinct from AZT

Trisodium phosphonoformate inhibits HIV-1, HIV-2, and SIV reverse transcriptases with IC50 values of 0.10–0.16 μM, measured via in vitro polymerase inhibition assays [1]. This places foscarnet in a potency range comparable to many nucleoside reverse transcriptase inhibitors but with a fundamentally different resistance profile: foscarnet resistance mutations (e.g., K65R, W88G, E89K) can confer hypersensitivity to AZT and suppress AZT resistance mutations, while AZT-resistant HIV-1 strains remain susceptible to foscarnet [2]. The patent literature further confirms that foscarnet inhibits HIV-1 RT with an IC50 near 1 μM, and its resistance pattern differs from many clinical anti-HIV agents such as AZT [3].

HIV-1 RT inhibition
Cross-study
IC50 0.10–0.16 µM (enzymatic assay); ~1 µM (cell-based). Non-overlapping resistance with AZT.
Supports HIV RT inhibitor profiling and combination-rescue research.
Purified RT assays; resistance mutants may confer AZT hypersensitivity.
HIV reverse transcriptase Drug resistance Combination therapy

Foscarnet Exhibits ~100-Fold Selectivity for Viral DNA Polymerase Over Mammalian DNA Polymerase Alpha, a Margin Not Matched by Phosphonoacetate

Foscarnet selectively inhibits viral DNA polymerase at concentrations approximately 100-fold lower than those required to inhibit mammalian DNA polymerase alpha [1]. In direct enzymatic comparisons of pyrophosphate analogs, phosphonoformate (PFA) and phosphonoacetate (PAA) were the most effective inhibitors of isolated CMV and HSV-1 DNA polymerases, with inhibition being linear non-competitive with respect to deoxynucleoside triphosphates [2]. However, PAA was found to cause dermal toxicity that precluded its clinical use in humans, whereas PFA (as the trisodium salt) advanced to clinical trials for mucocutaneous HSV infections, including genital herpes [3]. This selectivity margin and the absence of PAA-like dermal toxicity collectively support the clinical and commercial preference for trisodium phosphonoformate over its closest structural congener.

Viral vs host polymerase selectivity
Class-level
~100-fold selectivity for viral DNA polymerase over mammalian DNA polymerase alpha.
Reported selectivity window; supports selectivity-screening studies.
Isolated enzyme assays; congener PAA excluded due to dermal toxicity.
Polymerase selectivity Cellular toxicity Therapeutic index

Trisodium Phosphonoformate Oral Bioavailability Is Only 12–22%, Requiring Mandatory Intravenous Administration—A Critical Formulation and Procurement Constraint

The absolute oral bioavailability of trisodium phosphonoformate is low, ranging from 12% to 22% of the administered dose, necessitating intravenous infusion for systemic therapy [1]. After intravenous administration, foscarnet exhibits triphasic elimination with mean half-lives of 0.45, 3.3, and 18 hours, and is eliminated primarily unchanged by the kidneys [2]. This contrasts sharply with valganciclovir (oral prodrug of ganciclovir; 900 mg po q12h, bioavailability equivalent to intravenous ganciclovir) and maribavir (400 mg po q12h), both of which offer oral dosing convenience [3]. The mandatory intravenous route is both a differentiation point (no oral alternative with the same mechanism exists) and a procurement consideration requiring infusion infrastructure and renal monitoring.

Oral bioavailability
Cross-study
Absolute oral bioavailability 12–22%; requires intravenous route for systemic research models.
Reported formulation-exposure constraint; supports route-of-administration research context.
PK studies in HIV+ patients; triphasic elimination.
Bioavailability Pharmacokinetics Route of administration

Trisodium Phosphonoformate: Evidence-Based Application Scenarios for Procurement and Research Use


Salvage Therapy for Ganciclovir-Resistant CMV Infection in Transplant and AIDS Patients

Trisodium phosphonoformate is the evidence-preferred agent when CMV genotyping confirms UL97 kinase mutations conferring ganciclovir resistance, or when clinical failure of ganciclovir/valganciclovir is documented. As demonstrated by IC50 data showing foscarnet retains undiminished potency (~150 μM) against ganciclovir-resistant strains where ganciclovir IC50 escalates up to 80-fold [Section 3, Evidence Item 1], foscarnet provides a mechanistically distinct salvage option. Procurement should be prioritized in transplant centers and HIV clinics where prolonged ganciclovir exposure elevates resistance risk [1].

Initial CMV Retinitis Treatment When Survival Benefit and Myelotoxicity Avoidance Are Prioritized

For newly diagnosed CMV retinitis in AIDS patients, foscarnet offers a 4.1-month median survival advantage (12.6 vs 8.5 months) and a 2.4-fold lower neutropenia rate (14% vs 34%) compared to ganciclovir, as established by the pivotal FGCRT trial [Section 3, Evidence Items 2 and 3]. This scenario applies when concomitant antiretroviral therapy or other myelosuppressive agents are required, making foscarnet the rational first-line selection despite its requirement for intravenous infusion and renal monitoring [2].

HIV Salvage Combination Therapy Exploiting Non-Cross-Resistant RT Inhibition

Foscarnet inhibits HIV-1 reverse transcriptase at IC50 of 0.10–0.16 μM with a resistance pattern distinct from AZT and other NRTIs; foscarnet resistance mutations can suppress AZT resistance and confer AZT hypersensitivity [Section 3, Evidence Item 4]. This supports its off-label use in highly treatment-experienced HIV patients as part of salvage regimens where standard NRTIs have failed. Procurement for HIV research applications or compassionate-use protocols is justified when in vitro synergy data and non-overlapping resistance profiles are required [3].

Topical or Localized HSV Therapy Where Systemic Nucleoside Analogs Are Contraindicated

In guinea pig models of cutaneous HSV-1 infection, trisodium phosphonoformate (PFA-Na3) at 0.5% ointment completely inhibited virus infection, whereas acyclovir 5% cream applied five times failed to prevent infection [Section 3, Evidence Item 5 corroborates topical efficacy differentiation]. Combined with the 100-fold viral selectivity margin and the observation that its structural congener phosphonoacetate was excluded from human use due to dermal toxicity while foscarnet advanced to clinical trials [4], foscarnet represents a scientifically grounded topical option for acyclovir-resistant mucocutaneous HSV when systemic therapy is contraindicated or has failed.

Application
Selection Property
Validation Focus
Ganciclovir-resistant CMV mechanism research
UL97-independent direct polymerase inhibition
Resistance strain panel and IC50 shift profiling
CMV retinitis endpoint model studies
Comparator-controlled survival endpoint monitoring
Survival analysis and hematologic endpoint review
HIV-1 reverse transcriptase inhibitor combination research
Non-cross-resistant RT inhibition profile
AZT-hypersensitivity rescue and synergy assay context
Topical antiviral formulation and selectivity studies
Viral vs mammalian polymerase selectivity ratio
Dermal tolerability and efficacy-in-model endpoints
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